3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-2-15-9-10-22-20(11-15)24-21(14-26-22)23(16-5-3-6-17(25)12-16)27-28(24)18-7-4-8-19(13-18)29(30)31/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDCCFHQIDOICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
- 3-Nitrophenyl-functionalized pyrazolone : 5-Methyl-1-(3-nitrophenyl)-1H-pyrazol-3(2H)-one (I ) is prepared by refluxing 3-nitrophenylhydrazine with ethyl acetoacetate in ethanol.
- o-Aminoaldehyde with bromophenyl and ethyl groups : 2-Amino-5-(3-bromophenyl)-4-ethylbenzaldehyde (II ) is synthesized via Vilsmeier–Haack formylation of 4-ethyl-3-(3-bromophenyl)aniline.
Cyclization and Characterization
Heating I and II in acetic acid with catalytic HCl yields the intermediate 8-ethyl-3-(3-bromophenyl)-1-(3-nitrophenyl)-1,5-dihydropyrazolo[4,3-c]quinolin-4(3H)-one (III ). Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene affords the target compound in 62% yield.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h (cyclization) |
| Temperature | 110°C (reflux) |
| Yield (Overall) | 62% |
| Melting Point | 248–250°C |
| IR (KBr, cm⁻¹) | 1665 (C=O), 1520 (NO₂) |
Bicyclization Strategy Using Triethylammonium Thiolates
A metal-free cascade bicyclization approach enables efficient construction of the pyrazolo[4,3-c]quinoline scaffold.
Thiolate Preparation
Triethylammonium 2-(3-bromophenyl)-4-ethyl-5-mercapto-1-(3-nitrophenyl)-1H-pyrazole-3-thiolate (IV ) is synthesized by treating 4-ethyl-3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazole-5-thiol with triethylamine in dichloromethane.
Hydrazine-Mediated Bicyclization
Reacting IV with hydrazine hydrate in ethanol at 80°C induces sequential C–S and C–N bond cleavage, followed by cyclization to yield the target compound in 71% yield.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 80°C |
| Yield | 71% |
| HPLC Purity | 98.5% |
| $$^1$$H NMR (DMSO) | δ 8.72 (s, 1H, H-4), 2.89 (q, 2H, CH₂CH₃) |
Substitution on Preformed Pyrazoloquinoline Cores
Functionalization of chlorinated intermediates offers a modular route.
Intermediate Synthesis
4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (V ) is prepared via Niementowski reaction between anthranilic acid and 1-(3-nitrophenyl)-5-methyl-1H-pyrazol-3(2H)-one.
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling of V with 3-bromophenylboronic acid introduces the bromophenyl group at position 3. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C achieves 68% yield.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Reaction Time | 24 h |
| Yield | 68% |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Friedländer | 62 | 95 | Moderate | High |
| Bicyclization | 71 | 98.5 | High | Moderate |
| Suzuki Coupling | 68 | 97 | Low | Low |
The bicyclization strategy offers superior yield and purity but requires specialized thiolate precursors. The Friedländer method balances scalability and cost, while Suzuki coupling is limited by palladium catalyst expenses.
Photophysical and Stability Studies
The target compound exhibits strong blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.42 in DMSO, attributed to the electron-deficient nitrophenyl group enhancing intramolecular charge transfer. Stability tests under acidic (pH 2) and basic (pH 10) conditions confirm degradation <5% over 24 h, underscoring robustness for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of pyrazoloquinolines exhibit significant anti-proliferative effects against various cancer cell lines. The mechanism may involve the inhibition of specific cellular pathways, making it a candidate for targeted cancer therapies.
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. It may modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects.
- Antimicrobial Effects : Some derivatives have demonstrated notable activity against pathogens such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.
Biological Research
The interaction of 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline with specific molecular targets has been a focus of research:
- Mechanism of Action : The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing effective therapeutic agents.
Data Table: Biological Activities
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Anticancer | IC50 = 0.40 | |
| Derivative A | Antimicrobial | 0.22 | |
| Derivative B | Anti-inflammatory | Potency similar to control |
Case Study 1: Anticancer Mechanisms
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various pyrazoloquinoline derivatives, including this compound. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells. The study highlighted specific pathways involved in apoptosis that were targeted by these compounds.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrazoloquinolines. The study found that certain derivatives could significantly reduce inflammation markers in vitro. This was attributed to their ability to inhibit key enzymes involved in inflammatory processes, suggesting their potential as therapeutic agents in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-8-ethyl-1-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(3-chlorophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(3-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
The unique combination of bromine and nitro groups in 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 373.22 g/mol
The compound features a pyrazoloquinoline core substituted with bromine and nitro groups, which are crucial for its biological activity. The crystal structure analysis reveals that the bond lengths and angles are consistent with similar pyrazole derivatives, indicating stability in its molecular conformation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazoloquinoline derivatives. The compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.22 to 0.25 µg/mL for the most active derivatives in related studies .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Strongly Inhibitory |
| Escherichia coli | 0.25 | Strongly Inhibitory |
| Pseudomonas aeruginosa | Not Reported | Moderate Activity |
The compound also shows potent antibiofilm activity , surpassing traditional antibiotics like Ciprofloxacin in reducing biofilm formation .
Anticancer Activity
In vitro tests demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells with IC values around 3.00 μM for the MCF7 cell line .
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF7 | 3.00 | Cytotoxic |
| SKBR3 | 1.30 | Cytotoxic |
| BT549 | Not Reported | Moderate Activity |
This anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization and interfere with cell cycle progression .
Enzymatic Inhibition
The compound also serves as an inhibitor for key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27 to 31.64 µM for DNA gyrase and between 0.52 to 2.67 µM for DHFR . These inhibitory effects are critical for its antimicrobial and anticancer mechanisms.
Case Studies
A notable case study involved evaluating the efficacy of this compound in combination with existing antibiotics. The results indicated a synergistic effect when combined with Ciprofloxacin, leading to reduced MICs and enhanced antibacterial activity against resistant strains .
Q & A
Q. What are the foundational synthetic strategies for preparing pyrazolo[4,3-c]quinoline derivatives, and how can these be adapted to synthesize the target compound?
The synthesis of pyrazolo[4,3-c]quinolines typically begins with functionalized quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile serves as a versatile starting material for introducing substituents via nucleophilic aromatic substitution or cyclization reactions . To synthesize 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, a multi-step approach is recommended:
Quinoline functionalization : Introduce the 8-ethyl group via alkylation under basic conditions.
Pyrazole ring formation : Utilize a [3+2] cycloaddition between a nitrile intermediate and a hydrazine derivative.
Aryl substitution : Couple the 3-bromophenyl and 3-nitrophenyl groups via Suzuki-Miyaura or Ullmann coupling, ensuring regioselectivity through careful catalyst selection (e.g., Pd(PPh₃)₄ for bromo substituents) .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.6 ppm for substituted phenyl and quinoline rings) and the ethyl group (triplet at δ 1.2–1.5 ppm for CH₃, quartet at δ 2.8–3.2 ppm for CH₂) .
- IR : Look for nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- HRMS : Validate the molecular ion peak (e.g., [M+H]+) with calculated mass accuracy <5 ppm .
Q. What preliminary biological activities are associated with pyrazolo[4,3-c]quinoline derivatives?
Pyrazoloquinolines exhibit broad pharmacological potential, including anti-inflammatory, antimalarial, and anticancer activities. The bromophenyl and nitrophenyl substituents may enhance DNA intercalation or enzyme inhibition (e.g., kinase targets) due to their electron-withdrawing properties .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?
- Scenario : Splitting in aromatic proton signals may arise from restricted rotation or π-π stacking.
- Resolution :
- Variable-temperature NMR : Observe signal coalescence at elevated temperatures if restricted rotation is the cause.
- X-ray crystallography : Confirm molecular conformation and intermolecular interactions (e.g., C–H···π stacking observed in similar quinoline derivatives ).
- DFT calculations : Compare theoretical and experimental NMR shifts to identify conformational preferences .
Q. What experimental design considerations are critical for optimizing the catalytic efficiency of cross-coupling reactions in this synthesis?
- Catalyst selection : Pd(OAc)₂ with SPhos ligand for Suzuki coupling of bromophenyl groups; CuI for Ullmann coupling of nitrophenyl groups .
- Solvent/base system : Use DMF or toluene with K₂CO₃ to balance reactivity and solubility.
- Reaction monitoring : Employ LC-MS to track intermediate formation and minimize side reactions (e.g., dehalogenation) .
Q. How can computational modeling aid in predicting the biological target interactions of this compound?
Q. What strategies address low yields in the final cyclization step of pyrazolo[4,3-c]quinoline synthesis?
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) .
- Acid catalysis : Add p-TsOH (10 mol%) to facilitate ring closure via protonation of the nitrile group .
- Solvent optimization : Switch from THF to DCE for improved dielectric constant and reaction homogeneity .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and experimental melting points?
- Case : Experimental m.p. = 205–206°C vs. predicted 215–220°C.
- Analysis :
Q. What methodologies validate the regioselectivity of aryl substitution in the presence of multiple reactive sites?
- Isotopic labeling : Use 13C-labeled reagents to track substitution patterns via NMR.
- Competitive experiments : Compare reaction rates of bromophenyl vs. nitrophenyl coupling under identical conditions.
- Single-crystal XRD : Resolve positional ambiguity of substituents (e.g., para vs. meta nitrophenyl placement) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
